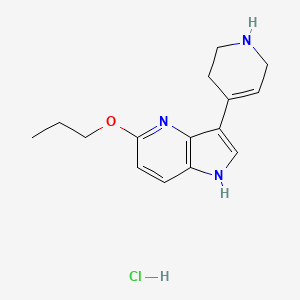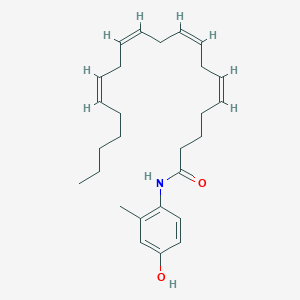![molecular formula C25H27N3O3S B1662339 N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea CAS No. 228544-65-8](/img/structure/B1662339.png)
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Vue d'ensemble
Description
Applications De Recherche Scientifique
Human Exposome Research
This compound is not a naturally occurring metabolite and is found only in individuals exposed to it or its derivatives. It’s part of the human exposome, which is the measure of all the exposures of an individual in a lifetime and how those exposures relate to health . Understanding its presence and effects can provide insights into environmental toxicology and public health.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules for pharmaceuticals and agrochemicals, aiding in the development of new drugs and treatments .
Coordination Chemistry
As a potential ligand, this compound can bind to transition metals, forming complexes that are useful in catalysis and polymerization reactions. These complexes can be applied in creating functional materials and in supramolecular chemistry .
Inhibitor of Oxidative Phosphorylation
In the agricultural sector, derivatives of this compound, such as diafenthiuron, act as inhibitors of oxidative phosphorylation. They disrupt ATP formation, which is crucial for the survival of phytophagous mites and various pests, making it an effective ingredient in pesticides .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and its bulky arylamidine structure make it a candidate for designing new supramolecular structures. These structures have applications in creating new materials with specific properties like enhanced conductivity or molecular recognition .
Precursor for Amidine-N-Oxide Derivatives
It serves as a precursor for the synthesis of amidine-N-oxide derivatives. These derivatives have applications in medicinal chemistry, where they are explored for their potential therapeutic properties .
Environmental Monitoring
Due to its synthetic nature, monitoring the presence of this compound in the environment can be crucial for assessing pollution levels and the effectiveness of waste management systems. It can serve as a marker for industrial contamination .
Mécanisme D'action
Target of Action
The primary targets of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea are phytophagous mites (Tetranychidae, Tarsonemidae), Aleyrodidae, Aphididae, and Jassidae on cotton, various field and fruit crops, ornamentals, and vegetables . These targets play a significant role in the agricultural ecosystem, and controlling their population is crucial for crop health and yield.
Mode of Action
N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea works as an inhibitor of oxidative phosphorylation, disrupting ATP formation by inhibiting ATP synthase . This disruption of energy production leads to the death of the target organisms, effectively controlling their population.
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial process in cellular respiration that produces ATP, the primary energy currency of the cell . By inhibiting ATP synthase, the compound disrupts the production of ATP, leading to energy depletion and eventual death of the target organisms.
Result of Action
The primary result of the compound’s action is the effective control of phytophagous mites, Aleyrodidae, Aphididae, and Jassidae populations on various crops . This leads to healthier crops and improved yields. The compound is also effective against some leaf-feeding pests in cole crops, soya beans, and cotton .
Action Environment
The action, efficacy, and stability of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea can be influenced by various environmental factors. For instance, the compound is stable in air and water, and to light , suggesting that it can be used effectively in a wide range of environmental conditions.
Propriétés
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea | |
CAS RN |
228544-65-8 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



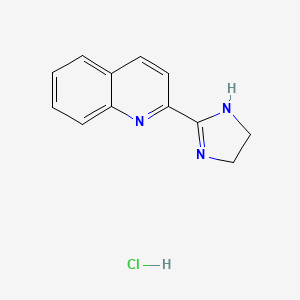
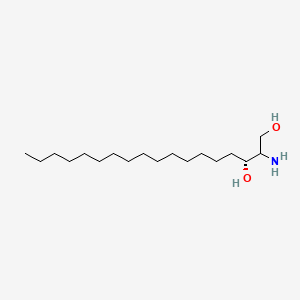

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
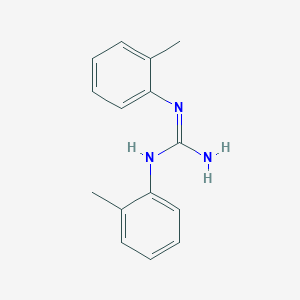
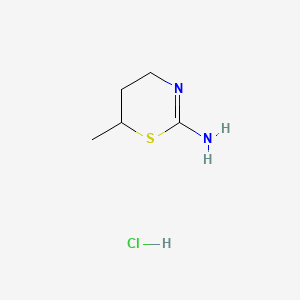
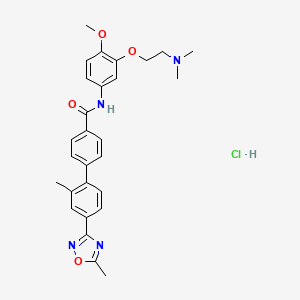
![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)
